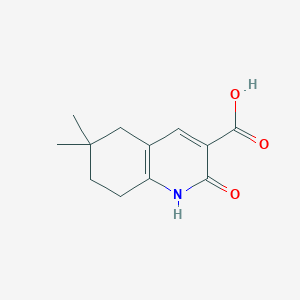
6,6-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (also referred to as DHQC) is an organic compound that has been studied extensively in recent years due to its diverse range of applications in the scientific research field. DHQC is a highly versatile compound that can be used for a variety of purposes, including synthesis methods, scientific research applications, and biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Derivatives : The compound and its derivatives, like 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, are synthesized through reactions involving acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. Ab initio quantum-chemical calculations have been used to propose the mechanism of their formation (Rudenko et al., 2012).
- Molecular and Crystal Structures : The molecular and crystal structures of certain derivatives, like methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, have been established using X-ray structural analysis. This provides insights into their spatial structure and potential applications (Rudenko et al., 2013).
Pharmacological Applications
- Antitubercular Properties : Investigations into the antitubercular properties of hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid have been conducted. These studies focus on their structure, 1H NMR spectra, and spatial structure (Ukrainets et al., 2006).
- Myorelaxant Activity : Research on 7-substituted hexahydroquinoline derivatives, including those structurally related to 6,6-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, has demonstrated myorelaxant activities. This suggests potential applications in smooth muscle relaxation and related therapeutic areas (Gündüz et al., 2008).
Propriétés
IUPAC Name |
6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2)4-3-9-7(6-12)5-8(11(15)16)10(14)13-9/h5H,3-4,6H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGVNQSYTFVGDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C=C(C(=O)N2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

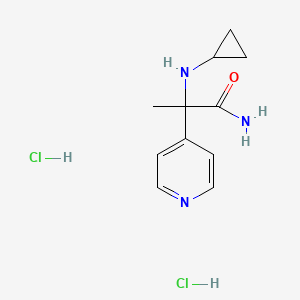



![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)

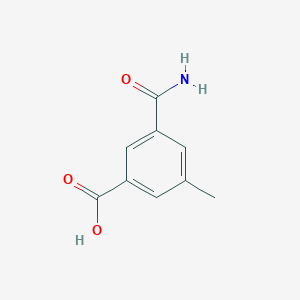
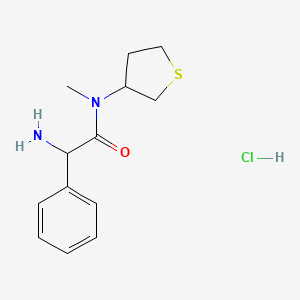
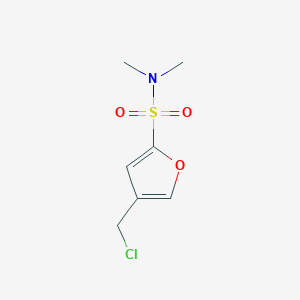
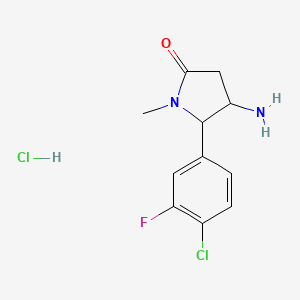

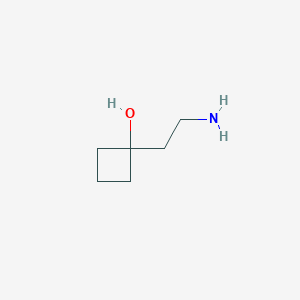
![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)
